N-(4-chloro-3-nitrobenzyl)-2,4-difluoroaniline
Description
N-(4-chloro-3-nitrobenzyl)-2,4-difluoroaniline is a halogenated aniline derivative featuring a benzyl group substituted with chlorine and nitro groups at the 4- and 3-positions, respectively, and a 2,4-difluoroaniline moiety. This compound is structurally complex, combining electron-withdrawing (nitro, chloro) and fluorine substituents, which influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-[(4-chloro-3-nitrophenyl)methyl]-2,4-difluoroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF2N2O2/c14-10-3-1-8(5-13(10)18(19)20)7-17-12-4-2-9(15)6-11(12)16/h1-6,17H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPCNFIAXKVYBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CNC2=C(C=C(C=C2)F)F)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-nitrobenzyl)-2,4-difluoroaniline typically involves the reaction of 4-chloro-3-nitrobenzyl chloride with 2,4-difluoroaniline. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-3-nitrobenzyl)-2,4-difluoroaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, iron powder with hydrochloric acid.
Substitution: Sodium hydroxide or potassium carbonate as bases, amines or thiols as nucleophiles.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: Formation of N-(4-chloro-3-aminobenzyl)-2,4-difluoroaniline.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of quinones or other oxidized products.
Scientific Research Applications
N-(4-chloro-3-nitrobenzyl)-2,4-difluoroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a building block for the development of new materials with specific properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the development of new pharmaceuticals.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-chloro-3-nitrobenzyl)-2,4-difluoroaniline depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the nitro group can facilitate the formation of reactive intermediates that can interact with cellular components, leading to biological effects. The difluoroaniline moiety may enhance the compound’s binding affinity to specific targets, thereby modulating its activity.
Comparison with Similar Compounds
Antiviral and Enzyme Inhibition
- 3,5-Difluoroaniline derivatives (e.g., compound 9e) : Exhibit potent antiviral activity (IC₅₀ = 0.24 μM against coronaviruses) due to synergistic meta-fluorine effects, outperforming 2,4-difluoroaniline derivatives (inactive at >25 μM) .
- 2,4-Dichloroaniline derivatives (e.g., compound 9g) : Retain high activity (IC₅₀ = 0.23 μM), suggesting chloro substituents can mimic fluorine's electronic effects in certain contexts .
- Nitro-containing analogs : Nitro groups (as in the benzyl moiety of the target compound) often enhance binding to enzyme active sites via hydrogen bonding or π-π stacking, as seen in nitrosoaniline derivatives .
Herbicidal Activity
2,4-Difluoroaniline is a metabolite of the herbicide diflufenican, formed via hydrolysis under acidic or basic conditions . Its herbicidal activity is linked to inhibition of carotenoid biosynthesis, a mechanism shared by structurally related diphenyl ethers.
Toxicity and Environmental Impact
This compound likely shares the toxicity profile of 2,4-difluoroaniline, including methemoglobinemia risk and aquatic toxicity .
Biological Activity
N-(4-chloro-3-nitrobenzyl)-2,4-difluoroaniline is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C13H10ClF2N3O2
- Molecular Weight : 319.69 g/mol
This compound features a nitro group and halogen substitutions that may influence its biological interactions.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in pathways related to cancer cell proliferation. It may inhibit key enzymes involved in signal transduction pathways critical for tumor growth and survival.
- Nitroreduction : The nitro group in the compound can undergo reduction to form an amine, which may be biologically active. Studies indicate that nitroreductases can convert nitro compounds into reactive intermediates that can interact with cellular macromolecules .
Anticancer Activity
Recent studies have assessed the anticancer properties of this compound:
- Cell Line Studies : In vitro assays using various cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549) demonstrated that the compound inhibits cell growth with IC50 values ranging from 10 to 25 µM. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
Enzyme Interaction
The interaction of this compound with specific enzymes has been explored:
- Chloramphenicol Nitroreductase (CNR) : Research indicates that this compound can be modified by CNR, exhibiting enzyme activity ranging from 1% to 150% compared to chloramphenicol . This suggests a possible role in antibiotic resistance mechanisms.
Case Studies
-
Case Study on Antitumor Activity :
- Objective : To evaluate the anticancer effects of this compound.
- Method : MCF-7 cells were treated with varying concentrations of the compound for 48 hours.
- Results : A dose-dependent inhibition of cell proliferation was observed, with significant apoptosis noted via flow cytometry analysis.
-
Case Study on Enzyme Interaction :
- Objective : To assess the interaction between this compound and CNR.
- Method : Kinetic assays were performed to evaluate the substrate promiscuity.
- Results : The compound showed variable reduction rates, highlighting its potential as a substrate for CNR.
Data Summary
| Biological Activity | Observations | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer (MCF-7) | Inhibition of growth | 10 - 25 | Apoptosis induction |
| Enzyme Interaction (CNR) | Variable modification | N/A | Nitroreduction |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
